methyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate methyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Brand Name: Vulcanchem
CAS No.: 865197-59-7
VCID: VC5303011
InChI: InChI=1S/C17H13BrN2O3S/c1-23-15(21)10-20-13-8-4-5-9-14(13)24-17(20)19-16(22)11-6-2-3-7-12(11)18/h2-9H,10H2,1H3
SMILES: COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3Br
Molecular Formula: C17H13BrN2O3S
Molecular Weight: 405.27

methyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

CAS No.: 865197-59-7

Cat. No.: VC5303011

Molecular Formula: C17H13BrN2O3S

Molecular Weight: 405.27

* For research use only. Not for human or veterinary use.

methyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate - 865197-59-7

Specification

CAS No. 865197-59-7
Molecular Formula C17H13BrN2O3S
Molecular Weight 405.27
IUPAC Name methyl 2-[2-(2-bromobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Standard InChI InChI=1S/C17H13BrN2O3S/c1-23-15(21)10-20-13-8-4-5-9-14(13)24-17(20)19-16(22)11-6-2-3-7-12(11)18/h2-9H,10H2,1H3
Standard InChI Key KOPHPSDVWABJQB-ZPHPHTNESA-N
SMILES COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, methyl 2-[2-(2-bromobenzoyl)imino-1,3-benzothiazol-3-yl]acetate, reflects its intricate structure:

  • A benzothiazole core fused with a dihydrothiazole ring.

  • A 2-bromobenzoyl group linked via an imine bond (N=-\text{N}=) at the 2-position.

  • A methyl acetate substituent at the 3-position, contributing to its ester functionality .

Key Identifiers

PropertyValueSource
CAS No.865197-59-7
Molecular FormulaC17H13BrN2O3S\text{C}_{17}\text{H}_{13}\text{Br}\text{N}_{2}\text{O}_{3}\text{S}
Molecular Weight405.27 g/mol
SMILESCOC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3Br
InChIKeyKOPHPSDVWABJQB-UHFFFAOYSA-N

The Z-configuration of the imine bond (N=-\text{N}=) is critical for maintaining planar geometry, facilitating interactions with biological targets like tyrosinase.

Synthesis and Manufacturing

Reaction Pathways

The synthesis involves a multi-step sequence:

  • Imine Formation: Condensation of 2-aminobenzenethiol with 2-bromobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the Schiff base intermediate.

  • Cyclization: Intramolecular cyclization under acidic conditions to generate the dihydrobenzothiazole ring.

  • Esterification: Reaction with methyl bromoacetate to introduce the methyl acetate side chain.

Optimization Strategies

  • Catalysts: Palladium or copper catalysts enhance reaction efficiency in coupling steps.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) yields >95% purity.

  • Scalability: Continuous flow reactors improve throughput and reduce byproducts in industrial settings.

Physicochemical Properties

Stability and Solubility

  • Thermal Stability: Decomposes above 250°C, with a melting point uncharacterized due to decomposition.

  • Solubility:

    • Freely soluble in polar aprotic solvents (DMF, DMSO).

    • Sparingly soluble in methanol or ethanol .

Spectroscopic Data

TechniqueKey Signals
1H^1\text{H} NMRδ 8.2 (s, 1H, imine), δ 3.7 (s, 3H, OCH3)
IR1720 cm1^{-1} (C=O ester), 1650 cm1^{-1} (C=N imine)

These spectral features confirm the ester and imine functional groups .

Biological Activities and Mechanisms

Tyrosinase Inhibition

Tyrosinase, a copper-containing oxidase critical in melanin synthesis, is inhibited by this compound via:

  • Chelation: The imine nitrogen and thiazole sulfur coordinate with the enzyme’s active-site copper ions.

  • Competitive Binding: Structural mimicry of L-DOPA, blocking substrate access.

In Vitro Efficacy

ParameterValue
IC50_{50} (tyrosinase)12.4 µM
Selectivity Index>100 (vs. catalase)

This potency surpasses kojic acid (IC50_{50} = 25 µM), a common depigmenting agent.

Applications in Medicinal Chemistry

Dermatology

  • Hyperpigmentation Treatment: Topical formulations for melasma and age spots by suppressing melanogenesis.

  • Cosmeceuticals: Synergistic effects with vitamin C for brightening serums.

Enzyme Research

  • Mechanistic Probes: Used to study tyrosinase’s role in neurodegenerative diseases (e.g., Parkinson’s).

Comparative Analysis with Structural Analogs

Nitro-Substituted Derivative

The 6-nitro analog (CAS 865198-34-1, MW 450.26 g/mol) shows:

  • Enhanced Potency: IC50_{50} = 8.7 µM against tyrosinase due to electron-withdrawing nitro group .

  • Reduced Solubility: <1 mg/mL in DMSO, limiting bioavailability.

Acetamido-Substituted Derivative

Future Research Directions

  • In Vivo Studies: Pharmacokinetics and toxicity profiling in murine models.

  • Formulation Development: Nanoemulsions to enhance dermal penetration.

  • Target Expansion: Screening against HDACs and kinases for oncology applications .

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